A Technical Guide to the Primary Structure of Hevein Protein
A Technical Guide to the Primary Structure of Hevein Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary structure of the Hevein protein, a significant chitin-binding lectin found in the latex of the rubber tree (Hevea brasiliensis). Understanding the primary structure is fundamental to elucidating its biological functions, which include antifungal activity and a role in latex coagulation, as well as its allergenic properties.
Amino Acid Sequence and Domain Organization
Hevein is a relatively small, single-chain protein consisting of 43 amino acids.[1][2][3] It is particularly rich in cysteine and glycine (B1666218) residues.[2] The definitive amino acid sequence of mature hevein was first determined in 1975.[1]
Hevein is synthesized as a larger precursor protein, a preproprotein, encoded by the HEV1 gene.[2][4][5] The full precursor, pro-hevein, is 204 amino acids in length.[2][6] This precursor undergoes co- and post-translational processing to yield the mature hevein protein.[3][4]
The preproprotein has a distinct domain architecture:[1][2][3][4]
-
An N-terminal signal peptide of 17 amino acids, which directs the protein into the endoplasmic reticulum.
-
The mature hevein domain of 43 amino acids.
-
A C-terminal domain of 144 amino acids.[2][3][4] Some sources also describe a 6-amino acid linker region between the hevein and C-terminal domains.[1]
The UniProt accession number for pro-hevein from Hevea brasiliensis is P02877 .[6]
Table 1: Primary Structure of Mature Hevein
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
| 1 | Glutamic acid | E |
| 2 | Glutamine | Q |
| 3 | Cysteine | C |
| 4 | Glycine | G |
| 5 | Arginine | R |
| 6 | Glutamine | Q |
| 7 | Alanine | A |
| 8 | Glycine | G |
| 9 | Glycine | G |
| 10 | Lysine | K |
| 11 | Leucine | L |
| 12 | Cysteine | C |
| 13 | Proline | P |
| 14 | Asparagine | N |
| 15 | Asparagine | N |
| 16 | Cysteine | C |
| 17 | Cysteine | C |
| 18 | Serine | S |
| 19 | Glutamine | Q |
| 20 | Tryptophan | W |
| 21 | Glycine | G |
| 22 | Tryptophan | W |
| 23 | Cysteine | C |
| 24 | Glycine | G |
| 25 | Serine | S |
| 26 | Threonine | T |
| 27 | Aspartic acid | D |
| 28 | Glutamic acid | E |
| 29 | Cysteine | C |
| 30 | Tyrosine | Y |
| 31 | Asparagine | N |
| 32 | Phenylalanine | F |
| 33 | Proline | P |
| 34 | Cysteine | C |
| 35 | Histidine | H |
| 36 | Glycine | G |
| 37 | Alanine | A |
| 38 | Glutamine | Q |
| 39 | Cysteine | C |
| 40 | Glycine | G |
| 41 | Lysine | K |
| 42 | Aspartic acid | D |
| 43 | Alanine | A |
Quantitative Data
Table 2: Amino Acid Composition of Mature Hevein
| Amino Acid | Count | Percentage |
| Alanine (A) | 3 | 7.0% |
| Arginine (R) | 1 | 2.3% |
| Asparagine (N) | 3 | 7.0% |
| Aspartic acid (D) | 2 | 4.7% |
| Cysteine (C) | 8 | 18.6% |
| Glutamic acid (E) | 2 | 4.7% |
| Glutamine (Q) | 4 | 9.3% |
| Glycine (G) | 7 | 16.3% |
| Histidine (H) | 1 | 2.3% |
| Leucine (L) | 1 | 2.3% |
| Lysine (K) | 2 | 4.7% |
| Phenylalanine (F) | 1 | 2.3% |
| Proline (P) | 2 | 4.7% |
| Serine (S) | 2 | 4.7% |
| Threonine (T) | 1 | 2.3% |
| Tryptophan (W) | 2 | 4.7% |
| Tyrosine (Y) | 1 | 2.3% |
| Total | 43 | 100% |
Table 3: Physicochemical Properties of Hevein
| Property | Value | Source |
| Molecular Weight | ~4.7 kDa | [7][8] |
| Number of Residues | 43 | [1][2][3][4] |
| UniProt ID (Pro-hevein) | P02877 | [6] |
Experimental Protocols for Primary Structure Determination
The primary structure of hevein has been elucidated through a combination of direct protein sequencing and analysis of its corresponding complementary DNA (cDNA).
3.1. Protein Sequencing (Conventional Non-Automatic Methods)
The initial determination of hevein's amino acid sequence was accomplished using conventional protein sequencing techniques.[9][10]
-
Protein Purification: Hevein is purified from the latex of Hevea brasiliensis. The latex is subjected to ultrafiltration to separate proteins with a molecular weight of less than 10 kDa.[8] Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC).[8]
-
Amino Acid Analysis: The purified protein is hydrolyzed into its constituent amino acids, which are then separated and quantified to determine the amino acid composition.
-
N-terminal Sequencing (Edman Degradation): The sequence of amino acids from the N-terminus is determined sequentially.
-
Fragmentation and Sequencing of Peptides: The protein is cleaved into smaller peptide fragments using chemical reagents (e.g., cyanogen (B1215507) bromide) or proteolytic enzymes (e.g., trypsin). These fragments are then sequenced.
-
Sequence Assembly: The sequences of the overlapping peptide fragments are aligned to deduce the complete amino acid sequence of the protein.
-
Mass Spectrometry: Techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and electrospray mass spectrometry are used to confirm the molecular weight and sequence of the purified protein and its fragments.[8]
3.2. cDNA Sequencing
The structure of the cDNA encoding hevein was determined in 1990, which provided the deduced amino acid sequence of the entire preproprotein.[1][2]
-
cDNA Library Construction: A cDNA library is created from the messenger RNA (mRNA) isolated from the laticifers of Hevea brasiliensis.[2]
-
Polymerase Chain Reaction (PCR): The hevein-encoding cDNA is amplified from the library using PCR with specific primers.[2]
-
Cloning and Sequencing: The amplified cDNA is cloned into a suitable vector and sequenced.
-
Sequence Analysis: The nucleotide sequence is translated into the corresponding amino acid sequence, revealing the sequence of the signal peptide, mature hevein, and the C-terminal domain.[2]
Post-Translational Modifications
The synthesis of mature hevein involves several post-translational modification steps.[3][4]
-
Cleavage of the Signal Peptide: The 17-amino acid N-terminal signal peptide is cleaved upon translocation of the preproprotein into the endoplasmic reticulum.[3][4]
-
Proteolytic Cleavage of the Proprotein: The resulting 187-amino acid proprotein undergoes further proteolytic cleavage to separate the 43-amino acid N-terminal hevein domain from the 144-amino acid C-terminal domain.[3][4][5][11] This processing results in a 5-kDa mature hevein protein and a 14-kDa C-terminal fragment.[3][4]
-
Disulfide Bond Formation: Mature hevein contains eight cysteine residues that form four disulfide bridges, which are crucial for its three-dimensional structure and stability.[1]
-
Possible Deamidation: There is a potential for deamidation at position 31 (Asparagine).[6]
Visualizations
Caption: Workflow of Hevein protein synthesis and processing.
Caption: Logical flow of Hevein's role in plant defense.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Co- and post-translational processing of the hevein preproprotein of latex of the rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-hevein - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and identification of hevein as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The primary structure of hevamine, an enzyme with lysozyme/chitinase activity from Hevea brasiliensis latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The primary structure of hevamine, an enzyme with lysozyme/chitinase activity from Hevea brasiliensis latex. | Semantic Scholar [semanticscholar.org]
- 11. Highlights on Hevea brasiliensis (pro)hevein proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
